molecular formula C5H6N2O3S B2788784 (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one CAS No. 338417-34-8

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No. B2788784
CAS RN: 338417-34-8
M. Wt: 174.17
InChI Key: IVSXQNYSQUTACQ-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one, also known as MNTX, is a small molecule that has been synthesized and studied for its potential use in various scientific applications. MNTX has a unique structure that makes it a promising candidate for use in drug discovery and other research areas. In

Mechanism of Action

The mechanism of action of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to inhibit the activity of several kinases, including ERK1/2 and AKT, which are involved in cell proliferation and survival. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is its unique structure, which makes it a promising candidate for use in drug discovery and other research areas. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it more accessible for researchers. However, one of the limitations of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one. One area of interest is the development of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one, which could lead to the development of more effective cancer therapies and anti-inflammatory agents. Additionally, the potential use of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one as an antibacterial and antifungal agent warrants further investigation. Overall, (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has great potential for use in various scientific applications, and further research is needed to fully understand its capabilities.

Synthesis Methods

The synthesis of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with nitromethane in the presence of a base. The reaction yields (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one in good yield and purity. The synthesis of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been optimized to make it more efficient and cost-effective for large-scale production.

Scientific Research Applications

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific applications. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-6-4(8)3-11-5(6)2-7(9)10/h2H,3H2,1H3/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSXQNYSQUTACQ-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

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